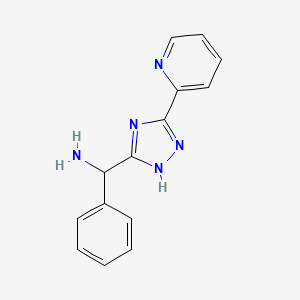
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a chlorophenyl group at the 3-position and an iodine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole typically involves the reaction of 3-chlorophenylhydrazine with an appropriate 1,3-diketone under acidic conditions to form the pyrazole ring. The iodination at the 4-position can be achieved using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the iodine-substituted position.
Oxidation and Reduction: The pyrazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The chlorophenyl and iodine groups make the compound suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products: The products of these reactions can vary widely, including substituted pyrazoles, pyrazole derivatives with altered electronic properties, and complex organic molecules formed through coupling reactions.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole depends on its application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with certain receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
3-(3-Chlorophenyl)-1H-pyrazole: Lacks the iodine substitution, which affects its reactivity and applications.
4-Iodo-1H-pyrazole: Lacks the chlorophenyl group, resulting in different chemical properties and uses.
3-(3-Chlorophenyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
Uniqueness: 3-(3-Chlorophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both the chlorophenyl and iodine substituents, which confer distinct electronic and steric properties. These features make it particularly valuable in cross-coupling reactions and as a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H6ClIN2 |
|---|---|
Peso molecular |
304.51 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-2-6(4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Clave InChI |
CDSJFFFKPZZUAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



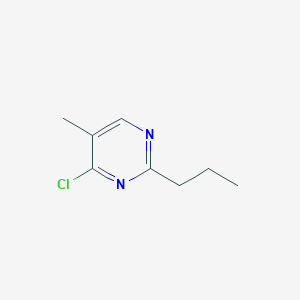
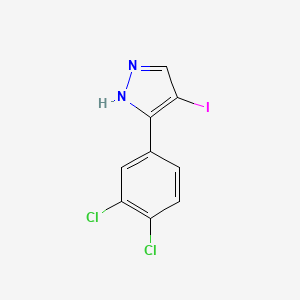
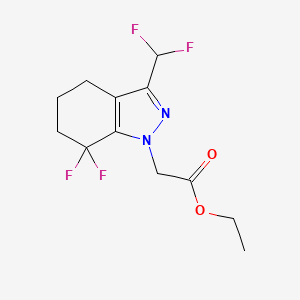
![6-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11801938.png)

![6-(3-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11801960.png)
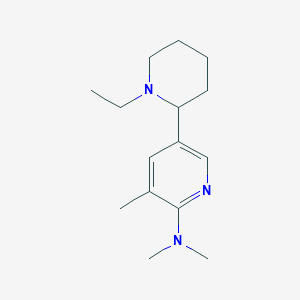

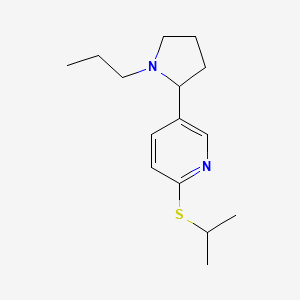
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11801973.png)


